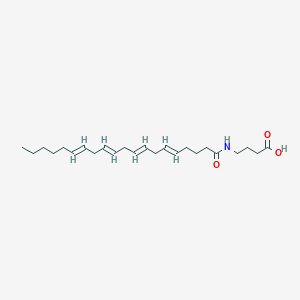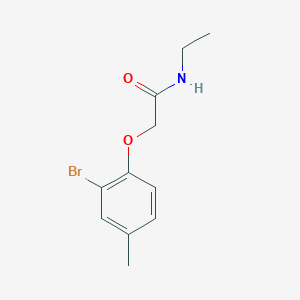
2',4'-Dichloro-5-fluoro-biphenyl-2-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,4’-Dichloro-5-fluoro-biphenyl-2-ylamine, also known as 3’,4’-dichloro-5-fluorobiphenyl-2-amine, is an organic compound with the chemical formula C12H8Cl2FN. It is a white crystalline solid with a benzene-like aroma. This compound is notable for its thermal and chemical stability, making it useful in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2’,4’-Dichloro-5-fluoro-biphenyl-2-ylamine can be synthesized through several methods. One common route involves the reaction of 2-amino-5-fluorobiphenyl with copper(I) chloride, followed by dehydrogenation using iron(III) chloride . Another method involves the reaction of phosphorus oxychloride with 2,6-dichlorobenzophenone, where chloride ions are replaced with bromine, and the product is substituted at the 3 and 4 positions .
Industrial Production Methods
Industrial production of 2’,4’-Dichloro-5-fluoro-biphenyl-2-ylamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2’,4’-Dichloro-5-fluoro-biphenyl-2-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines .
Applications De Recherche Scientifique
2’,4’-Dichloro-5-fluoro-biphenyl-2-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: It is used in the production of electronic materials, such as organic light-emitting diodes (OLEDs)
Mécanisme D'action
The mechanism by which 2’,4’-Dichloro-5-fluoro-biphenyl-2-ylamine exerts its effects involves interactions with specific molecular targets and pathways. It can bind to various receptors and enzymes, influencing their activity. The exact pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-fluoro-3,4-dichlorobenzene
- 2-(3,4-Dichlorophenyl)-4-fluoroaniline
- 3’,4’-Dichloro-5-fluoro-[1,1’-biphenyl]-2-amine
Uniqueness
2’,4’-Dichloro-5-fluoro-biphenyl-2-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of chlorine and fluorine atoms on the biphenyl structure enhances its stability and reactivity, making it valuable in various applications .
Propriétés
Formule moléculaire |
C12H8Cl2FN |
|---|---|
Poids moléculaire |
256.10 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)-4-fluoroaniline |
InChI |
InChI=1S/C12H8Cl2FN/c13-7-1-3-9(11(14)5-7)10-6-8(15)2-4-12(10)16/h1-6H,16H2 |
Clé InChI |
ZXMFPVMREMVLGB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)C2=C(C=C(C=C2)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sar-[D-Phe8]-des-Arg9-Bradykinin acetate](/img/structure/B14762505.png)

![[4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-yl] formate](/img/structure/B14762524.png)










